1-Amino-4-phenylpentan-2-ol
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Overview
Description
1-Amino-4-phenylpentan-2-ol is an organic compound with the molecular formula C11H17NO It is a chiral molecule with both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-phenylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutanal with ammonia and a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amino alcohol.
Another method involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 4-penten-2-one followed by hydrolysis yields this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. Continuous flow reactors and automated systems are often employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-phenylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of 1-amino-4-phenylpentan-2-one or 1-amino-4-phenylpentanal
Reduction: Formation of 1-amino-4-phenylpentane
Substitution: Formation of 1-amino-4-phenylpentyl chloride or bromide
Scientific Research Applications
1-Amino-4-phenylpentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of 1-amino-4-phenylpentan-2-ol depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various cellular processes. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions, making it a versatile molecule in both synthetic and biological contexts.
Comparison with Similar Compounds
1-Amino-4-phenylpentan-2-ol can be compared with similar compounds such as:
1-Amino-5-phenylpentan-2-ol: Similar structure but with an additional methylene group, affecting its reactivity and applications.
2-Amino-4-phenylbutan-1-ol: Different positioning of the amino and hydroxyl groups, leading to variations in chemical behavior and uses.
1-Amino-4-phenylbutan-2-ol: Shorter carbon chain, influencing its physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Biological Activity
1-Amino-4-phenylpentan-2-ol, also known as a phenyl-substituted amino alcohol, has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C11H17NO
Molecular Weight : 181.26 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(CC(C1=CC=CC=C1)N)O
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can influence mood and cognitive functions, making it a candidate for treating psychiatric disorders.
Biological Activity Overview
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Neurotransmitter Modulation
- The compound has been shown to enhance the release of serotonin and norepinephrine in certain neuronal pathways, which may contribute to its antidepressant-like effects.
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Antioxidant Properties
- Research indicates that this compound exhibits significant antioxidant activity, potentially protecting cells from oxidative stress and related damage.
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Anti-inflammatory Effects
- Studies suggest that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in inflammatory conditions.
Table 1: Summary of Biological Activities
Case Studies
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Case Study on Antidepressant Effects
- A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in depressive-like behaviors, as measured by the forced swim test (FST). The compound's ability to enhance serotonin levels was identified as a key mechanism behind these effects.
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Oxidative Stress Study
- In vitro studies showed that this compound effectively reduced levels of reactive oxygen species (ROS) in cultured neuronal cells. This suggests its potential role as a neuroprotective agent against oxidative damage.
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Inflammation Model
- In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its anti-inflammatory properties.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-amino-4-phenylpentan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9(7-11(13)8-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |
InChI Key |
OTKJTESBMDVVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CN)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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